An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)
An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-difluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its role in the modulation of critical signaling pathways such as the Janus kinase/signal transducers and activators of transcription (JAK-STAT) and Bruton's tyrosine kinase (BTK) pathways.
Physicochemical Properties
4-Bromo-2,6-difluorobenzaldehyde is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 537013-51-7 | [1][2][3] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 75 - 81 °C | [1][4][5] |
| Boiling Point | 231.381 °C at 760 mmHg | [5] |
| Purity | ≥ 96% | [1][4] |
| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. | |
| Storage Conditions | Store at 2 - 8 °C in a dry, dark place. | [1][6] |
Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
A common and effective method for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene (B42898) followed by formylation.[7][8]
Experimental Protocol: Synthesis via Ortho-lithiation and Formylation
Materials:
-
1-Bromo-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise at -78 °C.
-
Stir the resulting solution at -20 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Cool the reaction mixture back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C and continue stirring for an additional 2 hours at this temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2% ethyl acetate in hexane) as the eluent to yield 4-Bromo-2,6-difluorobenzaldehyde. A typical yield for this reaction is around 61%.[7]
Chemical Reactivity and Synthetic Applications
The aldehyde and bromo functionalities of 4-Bromo-2,6-difluorobenzaldehyde allow for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reactions of the Aldehyde Group
The aldehyde group can undergo standard carbonyl chemistry, such as Wittig reactions, reductive aminations, and oxidations.
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 equivalents) portion-wise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of 4-Bromo-2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding styrene (B11656) derivative.
Reactions of the Bromo Group
The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a round-bottom flask, add 4-Bromo-2,6-difluorobenzaldehyde (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the biphenyl (B1667301) product.
Application in Drug Discovery: Kinase Inhibitors
Substituted benzaldehydes, particularly those with fluorine and bromine functionalities, are crucial intermediates in the synthesis of kinase inhibitors.[9][10] These inhibitors are a class of targeted therapy drugs that block the action of kinases, enzymes that play a critical role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.
Role in the Synthesis of JAK and BTK Inhibitors
While specific, publicly available examples of FDA-approved drugs synthesized directly from 4-Bromo-2,6-difluorobenzaldehyde are not readily found, the structural motif is highly relevant to the synthesis of inhibitors targeting the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).[9][10][11][12][13][14][15][16] These kinases are key components of signaling pathways that regulate immune responses and cell proliferation.
The general synthetic strategy involves using the aldehyde for the construction of a core heterocyclic scaffold, while the bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions to modulate potency and selectivity.
Caption: General workflow for synthesizing kinase inhibitors.
Targeted Signaling Pathways
The JAK-STAT signaling pathway is a crucial cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[17][18][19][20][21] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and inhibitor action.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[22][23][24][25][26] It is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.
Caption: The BTK signaling pathway and inhibitor action.
Safety and Handling
4-Bromo-2,6-difluorobenzaldehyde is toxic if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
4-Bromo-2,6-difluorobenzaldehyde is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, including potent and selective kinase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in the synthesis and application of novel therapeutics derived from this important intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-2,6-Difluorobenzaldehyde, CAS No. 537013-51-7 - iChemical [ichemical.com]
- 6. achmem.com [achmem.com]
- 7. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 10. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 11. IL219076A - Bruton tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 12. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 13. EP3245208A4 - Synthesis of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 14. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP3919494A1 - Janus kinase (jak) family inhibitor, preparation of same, and applications thereof - Google Patents [patents.google.com]
- 16. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shutterstock.com [shutterstock.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
